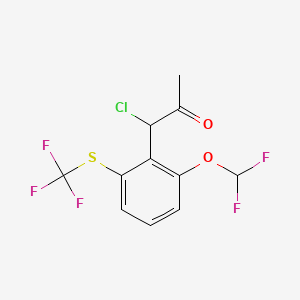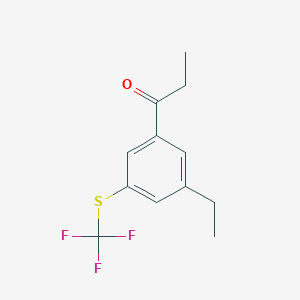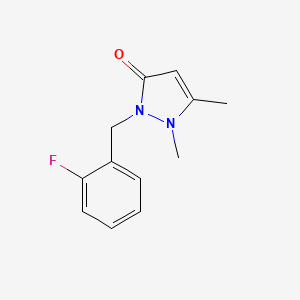
2-(2-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is an organic compound with a unique structure that includes a fluorobenzyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one typically involves the reaction of 2-fluorobenzyl chloride with 1,5-dimethyl-1H-pyrazol-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-(2-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The fluorobenzyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler compound with a single fluorine atom attached to a benzene ring.
4-Fluorobenzyl chloride: A related compound with a fluorine atom and a chloride group attached to a benzene ring.
Uniqueness
2-(2-Fluorobenzyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one is unique due to the presence of both a fluorobenzyl group and a pyrazolone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
2055840-52-1 |
|---|---|
Molecular Formula |
C12H13FN2O |
Molecular Weight |
220.24 g/mol |
IUPAC Name |
2-[(2-fluorophenyl)methyl]-1,5-dimethylpyrazol-3-one |
InChI |
InChI=1S/C12H13FN2O/c1-9-7-12(16)15(14(9)2)8-10-5-3-4-6-11(10)13/h3-7H,8H2,1-2H3 |
InChI Key |
ABXHWOZSRHJPPM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(N1C)CC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



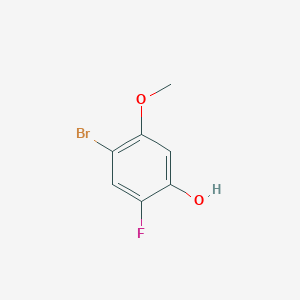
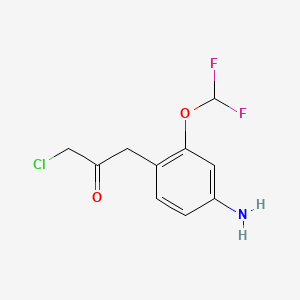
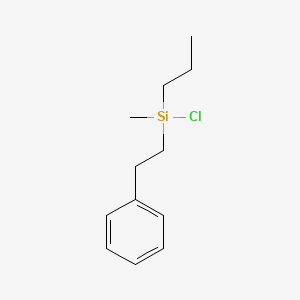

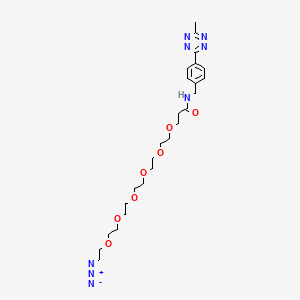
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
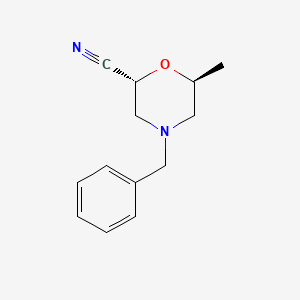
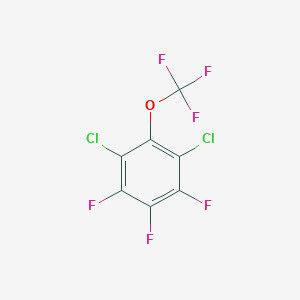
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
